molecular formula C10H23N B1595224 N,N-Dimethyl-2-ethylhexylamine CAS No. 28056-87-3

N,N-Dimethyl-2-ethylhexylamine

Cat. No.: B1595224
CAS No.: 28056-87-3
M. Wt: 157.3 g/mol
InChI Key: OQADVBLQZQTGLL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.85–0.92 ppm (t, 3H) : Terminal methyl group of the ethyl branch (J = 7.2 Hz).
  • δ 1.20–1.45 ppm (m, 8H) : Methylene protons in the hexyl chain.
  • δ 2.20–2.35 ppm (s, 6H) : N-methyl groups (deshielded by adjacent nitrogen).
  • δ 2.45–2.60 ppm (m, 2H) : Methylene protons adjacent to the amine.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 14.1 ppm : Terminal methyl carbon.
  • δ 22.8–32.6 ppm : Methylene carbons in the alkyl chain.
  • δ 45.2 ppm : N-methyl carbons.
  • δ 56.4 ppm : Quaternary carbon bearing the ethyl branch.

The absence of splitting in the N-methyl signal confirms free rotation around the C–N bond at room temperature.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 157 : Molecular ion [M]⁺ (base peak).
  • m/z 142 : Loss of a methyl group ([M–15]⁺).
  • m/z 114 : Cleavage of the C–N bond, yielding [C₈H₁₅]⁺.
  • m/z 72 : [C₄H₁₀N]⁺ from α-cleavage near the nitrogen.

High-resolution MS confirms the molecular formula with an exact mass of 157.18305 u (calc. 157.18304).

Thermochemical Properties and Phase Behavior

Table 2 : Key Physicochemical Parameters

Property Value Method/Source
Boiling Point 174.6°C at 760 mmHg GC/MS
Density (20°C) 0.781 g/cm³ Pycnometry
Vapor Pressure (25°C) 1.2 mmHg Langmuir method
Refractive Index (n²⁰_D) 1.432 Abbe refractometer
Flash Point 46.9°C Pensky-Martens

The compound exists as a colorless liquid at room temperature with limited water solubility (<0.1 g/L). Its low vapor pressure and high boiling point reflect strong van der Waals interactions between branched alkyl chains. Differential scanning calorimetry (DSC) shows no phase transitions between −50°C and 150°C, consistent with its stability as a non-crystalline liquid.

The Hildebrand solubility parameter (δ ≈ 17.5 MPa¹/²) predicts miscibility with hydrocarbons (e.g., hexane, δ = 14.9) and chlorinated solvents (e.g., chloroform, δ = 18.7). Hydrogen bonding is negligible due to the tertiary amine structure, as evidenced by the absence of broad O–H or N–H stretches in IR spectra.

Properties

IUPAC Name

2-ethyl-N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-5-7-8-10(6-2)9-11(3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQADVBLQZQTGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950738
Record name 2-Ethyl-N,N-dimethylhexan-1-amine
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Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28056-87-3
Record name 2-Ethyl-N,N-dimethyl-1-hexanamine
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Record name 2-Ethyl-N,N-dimethylhexylamine
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Record name 2-Ethyl-N,N-dimethylhexan-1-amine
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Record name 2-ethyl-N,N-dimethylhexylamine
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Record name 2-ETHYL-N,N-DIMETHYLHEXYLAMINE
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Preparation Methods

Process Overview

One of the most established methods to prepare N,N-Dimethyl-2-ethylhexylamine involves the methylation of the corresponding secondary amine (N-ethyl-2-ethylhexylamine or similar dialkylamines) using formaldehyde under catalytic hydrogenation conditions. This process typically proceeds via:

  • Reaction of the secondary amine with formaldehyde (usually aqueous solution, 10-60% by weight) at elevated temperatures (100-200 °C).
  • Catalytic hydrogenation in the presence of metal catalysts such as nickel or palladium.
  • The reaction is conducted under pressure (0.8 to 28 MPa) in fixed-bed reactors.
  • After reaction, phase separation and distillation are used to isolate the pure tertiary amine.

Key Reaction Conditions and Catalysts

Parameter Details
Temperature 100–200 °C (typically 120–160 °C)
Pressure 0.8–28 MPa
Catalyst Nickel or palladium on supports (e.g., SiO2)
Formaldehyde Source Aqueous formaldehyde solution (25–40%) or paraformaldehyde
Solvent Usually neat secondary amine; organic solvents like isopropanol or n-hexene-1 may be used to aid phase separation
By-products Water and carbon dioxide (easily removed)

Reaction Mechanism

  • The secondary amine reacts with formaldehyde to form an iminium intermediate.
  • This intermediate is hydrogenated over the metal catalyst to yield the tertiary amine.
  • The process is highly selective with minimal by-products.

Advantages

  • High yields and selectivity.
  • Scalable for industrial production.
  • By-products are minimal and easily removed.

Example

The preparation of N-methyl-N-ethyl-1,2-dimethylpropylamine, structurally related to this compound, has been demonstrated using this method with excellent yields and catalyst recyclability.

Reductive Amination Using Aldehydes/Ketones and Amines over Heterogeneous Catalysts

Process Description

Another advanced method involves the reductive amination of aldehydes or ketones with primary or secondary amines in the presence of hydrogen and heterogeneous catalysts such as Pd/Ag or Pd/C supported on oxides (e.g., SiO2, ZrO2).

  • The nitrogen compound (amine) is charged into the reactor.
  • Aldehyde or ketone is added gradually (semi-batch mode) to control the reaction exotherm.
  • Hydrogenation occurs over fixed-bed catalysts at elevated temperatures (70–180 °C) and pressures (up to 60 atm).
  • Conversion is monitored via gas chromatography or on-line spectroscopy to ensure >95% conversion.
  • Catalyst remains in the reactor and can be reused for multiple batches without regeneration.

Reaction Parameters

Parameter Details
Temperature 70–180 °C
Pressure 5–60 atm (0.5–6 MPa)
Catalyst Pd/Ag, Pd/C on supports (SiO2, ZrO2)
Mode Semi-batch with controlled addition of aldehyde/ketone
Conversion Target ≥95% conversion of nitrogen compound
Catalyst Reuse Yes, without regeneration

Mechanistic Insights

  • The amine reacts with aldehyde/ketone to form an imine or enamine intermediate.
  • Hydrogenation of this intermediate yields the tertiary amine.
  • Controlled addition of aldehyde/ketone minimizes side reactions such as aldol condensation.

Advantages

  • High selectivity and yield.
  • Catalyst stability and reusability.
  • Process control reduces by-products.

Application to this compound

  • Using 2-ethylhexanal or related ketones with dimethylamine or secondary amines under these conditions can yield this compound.
  • The process is adaptable to various amines and carbonyl compounds, making it versatile for industrial synthesis.

Alkylation Using Methylating Agents

Although less commonly used for this compound, direct alkylation of secondary amines with methyl iodide or dimethyl sulfate is documented:

  • Reaction of dialkylamines with methyl iodide or dimethyl sulfate under controlled conditions.
  • Typically yields N-methyl-dialkylamines.
  • Requires careful handling due to toxicity and environmental concerns of methylating agents.

This method is more suited for laboratory-scale synthesis rather than industrial production due to safety and cost considerations.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Limitations
Reductive Methylation with Formaldehyde Secondary amine + formaldehyde + H2 Ni or Pd catalyst, 100-200 °C, 0.8-28 MPa High yield, scalable, minimal by-products Requires high pressure and temperature
Reductive Amination with Aldehydes/Ketones Amine + aldehyde/ketone + H2 Pd/Ag or Pd/C catalyst, 70-180 °C, 5-60 atm High selectivity, catalyst reuse, controlled reaction Requires precise process control
Alkylation with Methylating Agents Secondary amine + methyl iodide/dimethyl sulfate Typically no catalyst, ambient to moderate temp Simple reaction setup Toxic reagents, environmental concerns

Research Findings and Industrial Relevance

  • The reductive methylation of secondary amines with formaldehyde under catalytic hydrogenation is the preferred industrial route due to its efficiency and environmental profile.
  • Semi-batch reductive amination processes with controlled aldehyde addition improve selectivity and catalyst longevity, important for large-scale production.
  • Catalyst choice and support materials (e.g., SiO2, ZrO2) significantly influence activity and stability.
  • Process optimization includes temperature control, pressure settings, and reactant feed rates to maximize yield and minimize by-products.
  • The reaction typically produces water and carbon dioxide as benign by-products, facilitating downstream purification.

Chemical Reactions Analysis

Oxidation Reactions

N,N-Dimethyl-2-ethylhexylamine undergoes oxidation to form N-oxides , a reaction facilitated by oxidizing agents like hydrogen peroxide. This process typically occurs under mild conditions (20–80°C) and is critical for generating polar derivatives used in surfactant applications .

Key Parameters for N-Oxide Formation

Oxidizing AgentTemperature Range (°C)Reaction Time (h)Yield (%)
H₂O₂ (30%)20–802–675–90
m-CPBA40–1004–860–85

Note: Yields depend on solvent polarity and steric hindrance.

Substitution Reactions

The amine participates in nucleophilic substitution reactions, where the dimethylamino group acts as a leaving group. For example, alkylation with methyl iodide proceeds via an SN2 mechanism:

(CH₃)₂N-C₈H₁₇ + CH₃I → (CH₃)₃N⁺-C₈H₁₇I⁻\text{(CH₃)₂N-C₈H₁₇ + CH₃I → (CH₃)₃N⁺-C₈H₁₇I⁻}

Alkylation Conditions

ReagentSolventTemperature (°C)Reaction Time (h)Conversion (%)
Methyl iodideTHF601285–92
Benzyl chlorideToluene1002470–78

Industrial protocols often use phase-transfer catalysts to enhance reactivity .

Catalytic Hydrogenation

In the presence of Pd/C catalysts , this compound can undergo reductive alkylation with aldehydes. This method is employed industrially to synthesize higher-order amines, such as tris(2-ethylhexyl)amine :

Hydrogenation Parameters for Aldehyde Coupling

AldehydePressure (bar)Temperature (°C)Catalyst Loading (%)Yield (%)
2-Ethylhexanal40–75120–1605% Pd/C88–95
Acetaldehyde25–5080–1405% Pd/C81–89

Data adapted from industrial batch processes (Table 2, ).

Coupling Reactions

While not directly documented for this compound, analogous N,N-dimethyl amines participate in diazo-coupling reactions. For instance, N,N-dimethyl enaminones react with diazonium salts to form α-(arylhydrazono)-β-ketoaldehydes . A plausible pathway for this compound involves:

(CH₃)₂N-C₈H₁₇ + ArN₂⁺ → (CH₃)₂N-C₈H₁₇-N=N-Ar\text{(CH₃)₂N-C₈H₁₇ + ArN₂⁺ → (CH₃)₂N-C₈H₁₇-N=N-Ar}

Coupling Efficiency with Diazonium Salts

Diazonium SaltSolventTemperature (°C)Product Yield (%)
4-NitrobenzenediazoniumEtOH0–550–65
PhenyldiazoniumAcetone20–2545–60

Byproduct Distribution in Hydrogenation

Reaction BatchEthylhexanol (%)Unreacted Amine (%)Target Amine (%)
11.72.181.8
50.90.195.1
131.63.084.6

Data sourced from industrial trials (Table 2, ).

Mechanistic Insights

  • Steric Effects : The bulky 2-ethylhexyl group slows bimolecular reactions (e.g., SN2), favoring unimolecular pathways.

  • Catalyst Recycling : Pd/C catalysts retain >90% activity after 17 batches, reducing production costs .

Scientific Research Applications

N,N-Dimethyl-2-ethylhexylamine has diverse applications across various scientific and industrial fields, including chemistry, biology, medicine, and industry. It acts as an antistatic agent, emulsifying agent, dispersing agent, corrosion inhibitor, and lubricant.

Scientific Research Applications

Chemistry
this compound is used as both a solvent and a catalyst in organic synthesis reactions. It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide and participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups, with reagents such as alkyl halides.

Biology
In biology, this compound serves as a building block for synthesizing biologically active compounds. Nitrogen-containing heterocyclic molecules, including this compound, are crucial in medicinal chemistry and the pharmaceutical industry due to their distinct characteristics and applications . These molecules exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

Medicine
this compound is investigated for its potential use in developing pharmaceutical intermediates.

Industry
this compound is utilized in industrial settings as an antistatic agent, emulsifying agent, dispersing agent, corrosion inhibitor, and lubricant. Industrial production often involves continuous flow reactors to ensure consistent quality and yield.

Reactions of this compound

  • Oxidation: this compound can be oxidized using hydrogen peroxide (H2O2) as an oxidizing agent to form N-oxides.
  • Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Mechanism of Action

Comparison with Similar Compounds

N,N-Dimethyl-2-phenethylamine (CAS: 1126-71-2)

  • Molecular Formula : C₁₀H₁₅N
  • Key Differences :
    • Structure : Features a phenyl group instead of a branched alkyl chain.
    • Applications : Primarily used in pharmaceutical synthesis (e.g., psychostimulant analogs) due to its aromatic moiety .
    • Physicochemical Properties :
  • Higher boiling point (~215°C vs. ~185°C for N,N-Dimethyl-2-ethylhexylamine) due to aromaticity.
  • Lower solubility in nonpolar solvents compared to the aliphatic analog.

N-Methyldicyclohexylamine (CAS: 7560-83-0)

  • Molecular Formula : C₁₃H₂₅N
  • Key Differences :
    • Structure : Contains two cyclohexyl groups, enhancing steric hindrance.
    • Applications : Used in asymmetric catalysis and specialty polymer production .
    • Physicochemical Properties :
  • Higher molecular weight (195.35 g/mol) and melting point (25–28°C vs. liquid at room temperature for this compound).
  • Lower reactivity in alkylation reactions due to bulky substituents.
    • Safety : Requires stringent handling (98% purity; causes severe skin irritation) .

N,1-Dimethylhexylamine (CAS: 540-43-2)

  • Molecular Formula : C₈H₁₉N
  • Key Differences: Structure: Linear hexyl chain vs. branched 2-ethylhexyl group. Applications: Intermediate in surfactant synthesis and vasoconstrictor pharmaceuticals (e.g., Neosupranol) . Physicochemical Properties:
  • Lower molecular weight (129.24 g/mol) and higher volatility.
  • Improved water solubility compared to branched analogs.
    • Safety : Moderate toxicity (LD₅₀: 320 mg/kg in rats) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Property This compound N,N-Dimethyl-2-phenethylamine N-Methyldicyclohexylamine N,1-Dimethylhexylamine
Molecular Formula C₁₀H₂₃N C₁₀H₁₅N C₁₃H₂₅N C₈H₁₉N
Molecular Weight (g/mol) 157.30 149.24 195.35 129.24
Boiling Point (°C) ~185 ~215 ~285 ~160
Solubility Moderate in polar solvents Low in nonpolar solvents Insoluble in water High in water
Purity (Commercial) 95% Not specified 98% 99% (pharma grade)
Key Applications Polyurethane catalysts Pharmaceutical intermediates Asymmetric catalysis Surfactants, drugs

Research Findings and Industrial Relevance

  • Reactivity : Branched amines like this compound exhibit slower nucleophilic substitution rates compared to linear analogs (e.g., N,1-Dimethylhexylamine) due to steric effects .
  • Thermal Stability : Cyclohexyl-substituted amines (e.g., N-Methyldicyclohexylamine) demonstrate superior thermal stability in high-temperature catalysis (>200°C) .

Biological Activity

N,N-Dimethyl-2-ethylhexylamine (commonly referred to as DM-2EH) is a tertiary amine that has garnered interest in various fields, including pharmacology, toxicology, and industrial applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicological evaluations, and potential applications.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a dimethylamino group attached to a 2-ethylhexyl chain. This unique structure contributes to its biological activity and interactions within biological systems.

Pharmacological Effects

Research indicates that tertiary amines like DM-2EH can exhibit a range of biological activities:

  • CNS Stimulation : Some studies suggest that DM-2EH may have stimulant properties affecting the central nervous system (CNS), although specific mechanisms remain to be fully elucidated.
  • Metabolism : The compound is metabolized through pathways involving cytochrome P450 enzymes, which are crucial for the biotransformation of many drugs and xenobiotics in humans and animals .

Toxicological Evaluations

Toxicological assessments reveal important safety information regarding DM-2EH:

  • Acute Toxicity : In animal studies, DM-2EH has demonstrated varying levels of acute toxicity. The LD50 values indicate that it is harmful upon single oral administration in rats, with reported values around 1000 mg/kg . In dermal applications on rabbits, the LD50 was approximately 958 mg/kg.
  • Irritation Potential : Studies have shown that DM-2EH can cause significant irritation to skin and eyes. For example, exposure led to severe erythema and edema in rabbit skin tests, indicating corrosive properties .

Case Studies

Several case studies have been conducted to evaluate the biological activity of DM-2EH:

  • Respiratory Irritation Study : A study involving inhalation exposure in mice demonstrated that concentrations of DM-2EH could lead to respiratory rate depression. The RD50 values were calculated at different exposure phases, highlighting its potential as a respiratory irritant .
  • Dermal Exposure Assessment : In a study assessing dermal toxicity, prolonged exposure to undiluted DM-2EH resulted in severe necrosis and edema in rabbit skin after just 20 hours of contact . These findings underscore the importance of handling precautions when working with this compound.

Applications

This compound finds utility in various industrial applications:

  • Corrosion Inhibitors : Its properties as a corrosion inhibitor make it valuable in protecting metals from oxidative damage.
  • Chemical Intermediates : DM-2EH serves as an intermediate in the synthesis of other chemical compounds used in pharmaceuticals and agrochemicals .

Q & A

Q. How can researchers optimize the synthesis of N,N-Dimethyl-2-ethylhexylamine to achieve high purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction stoichiometry (e.g., molar ratios of 2-ethylhexylamine and methylating agents) and reaction time. Purification via fractional distillation or column chromatography is recommended, as impurities often arise from incomplete methylation or side reactions. Purity standards (≥98%) for structurally similar amines like N,N-Dimethyldecylamine highlight the importance of rigorous post-synthetic analysis using techniques such as gas chromatography (GC) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and identifies volatile byproducts. For thermodynamic properties, consult NIST Chemistry WebBook data (e.g., enthalpy of formation, vapor pressure) to cross-validate experimental results . Infrared (IR) spectroscopy can also detect functional groups like tertiary amines.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services, as recommended for analogous amines like N,N-Dimethylbutylamine .

Advanced Research Questions

Q. How do structural modifications in alkyl chain length affect the physicochemical properties of this compound?

  • Methodological Answer : Compare homologs (e.g., N,N-Dimethyldodecylamine vs. shorter-chain derivatives) to assess trends in hydrophobicity, boiling points, and solubility. Use computational tools like COSMO-RS to predict solvent interactions. Experimental data on similar compounds (e.g., 2-Ethylhexylamine) suggest longer alkyl chains increase lipophilicity but reduce aqueous solubility, impacting applications in catalysis or extraction .

Q. What strategies can resolve contradictions in reported reaction yields of this compound across studies?

  • Methodological Answer : Conduct a systematic review of synthetic conditions (e.g., catalysts, solvents, temperatures) using frameworks from methodological literature reviews . For example, discrepancies in yields may arise from uncontrolled variables like moisture sensitivity of intermediates or variations in methylation efficiency. Replicate studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate critical factors.

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and predict sites for electrophilic/nucleophilic attack. Pair with experimental validation using kinetic studies (e.g., monitoring reaction intermediates via LC-MS). NIST thermodynamic data (ΔfH°gas, ΔrG°) provide benchmarks for computational accuracy . For instance, modeling the amine’s basicity can guide its use as a catalyst in asymmetric synthesis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-ethylhexylamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-ethylhexylamine

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